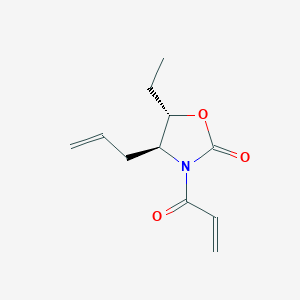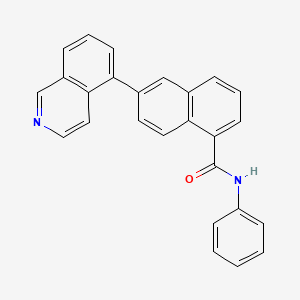
6-(Isoquinolin-5-yl)-N-phenylnaphthalene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(isoquinolin-5-yl)-n-phenyl-1-naphthamide is a complex organic compound that features an isoquinoline moiety attached to a naphthamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(isoquinolin-5-yl)-n-phenyl-1-naphthamide typically involves multi-step organic reactions. One common method includes the formation of the isoquinoline ring followed by its attachment to the naphthamide structure. The isoquinoline ring can be synthesized through the Pomeranz–Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
6-(isoquinolin-5-yl)-n-phenyl-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
6-(isoquinolin-5-yl)-n-phenyl-1-naphthamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-(isoquinolin-5-yl)-n-phenyl-1-naphthamide involves its interaction with specific molecular targets. The isoquinoline moiety can interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4’-(isoquinolin-5-yl)-2,2’6’,2’'-terpyridine: Similar in structure but with different positioning of the isoquinoline group.
Isoquinoline: A simpler structure that serves as a building block for more complex derivatives.
Uniqueness
6-(isoquinolin-5-yl)-n-phenyl-1-naphthamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
919363-06-7 |
|---|---|
Fórmula molecular |
C26H18N2O |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
6-isoquinolin-5-yl-N-phenylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C26H18N2O/c29-26(28-21-8-2-1-3-9-21)25-11-4-6-18-16-19(12-13-23(18)25)22-10-5-7-20-17-27-15-14-24(20)22/h1-17H,(H,28,29) |
Clave InChI |
USSVUSUPKNGFQT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=CC=CC3=C2C=CC(=C3)C4=CC=CC5=C4C=CN=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[d]isoxazole-3,4-diamine](/img/structure/B15207010.png)
![[3-(1-Benzofuran-2-yl)-1H-pyrazol-5-yl]acetonitrile](/img/structure/B15207012.png)
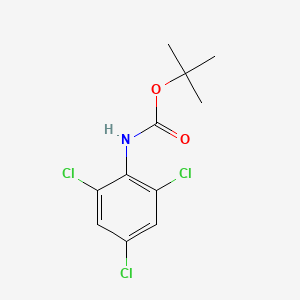

![2-(Diphenylphosphino)-N-[(1S,2R)-1,2-diphenyl-2-[(R)-(2,4,6-trimethylphenyl)sulfinyl]ethyl]-benzamide](/img/structure/B15207038.png)
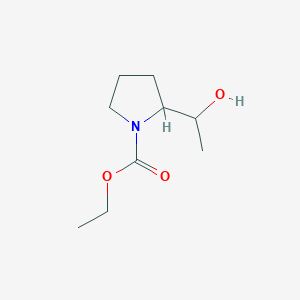
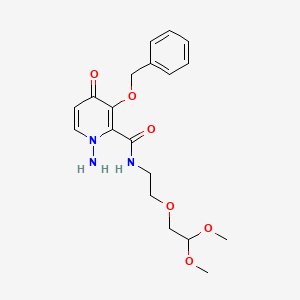
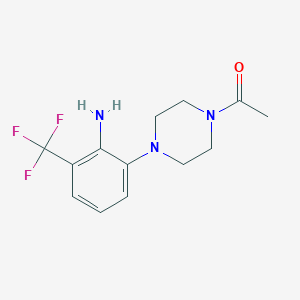

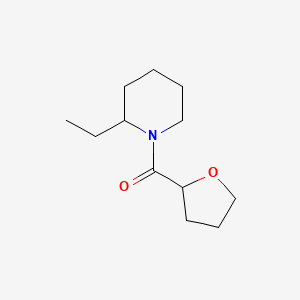

![2-(Carboxy(hydroxy)methyl)-7-mercaptobenzo[d]oxazole](/img/structure/B15207088.png)

